Hexahydroquinoline Scaffold Confers Superior Basicity Over Fully Aromatic 2-Aminoquinoline
The 3,4,5,6,7,8-hexahydroquinolin-2-amine scaffold exhibits significantly higher predicted basicity compared to the fully aromatic 2-aminoquinoline, a direct consequence of the partially saturated pyridine ring. While experimental pKa data for the exact target compound is not available in the literature, the structurally informative comparator 5,6,7,8-tetrahydroquinolin-2-amine (which retains pyridine aromaticity) has a predicted pKa of 8.93 , whereas 2-aminoquinoline is reported with a pKa of 3.43 at 20 °C [1]. The further saturation of the 3,4-position in the hexahydro analog is expected to increase electron density on the amidine-like system, raising the pKa further into the range typical of aliphatic amidines (pKa ~10–12). This enhanced basicity directly impacts salt formation, purification strategy, and biological partitioning.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa > 9 (inferred from 5,6,7,8-tetrahydroquinolin-2-amine pKa 8.93 plus additional 3,4-saturation effect); experimental value not available in literature |
| Comparator Or Baseline | 2-Aminoquinoline (quinolin-2-amine): pKa = 3.43 (experimental, 20 °C) [1]; 5,6,7,8-Tetrahydroquinolin-2-amine: pKa = 8.93 (predicted) |
| Quantified Difference | Estimated pKa increase of ≥5.5 units vs. 2-aminoquinoline; estimated ΔpKa ≥ 1 unit vs. 5,6,7,8-tetrahydroquinolin-2-amine |
| Conditions | pKa values sourced from ChemWhat (experimental, 20 °C) and ChemicalBook (predicted); target compound value is inferred from structural analogs |
Why This Matters
A pKa shift of >5 units radically alters the ionization state at physiological pH, affecting membrane permeability, protein binding, and salt-form selection during procurement and formulation.
- [1] ChemWhat. Quinolin-2-amine CAS#: 580-22-3. pka 3.43 (at 20°C). https://www.chemwhat.id/ View Source
